molecular formula C14H10FN3O2 B2761682 2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105206-86-7

2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2761682
CAS No.: 1105206-86-7
M. Wt: 271.251
InChI Key: UUDBANPLAJUEJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives have been prepared by one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 min . This method offers remarkable advantages of good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide” can be analyzed using NMR spectroscopy. For instance, the 1H NMR spectrum shows peaks at δ, ppm: 7.40–8.40 m (12H, H arom), 10.8 s (1H, CO–NH) . The 13C NMR spectrum shows peaks at δ, ppm: 114.0, 121.5, 121.9, 124.2, 126.9, 128.3, 128.5, 129.9, 130.3, 130.7, 131.9, 134.3, 136.7, 138.9, 139.7, 149.0, 149.2, 169.9 .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel N-arylpyrazole-containing enaminones were synthesized and evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to 5-fluorouracil. This highlights the potential anticancer applications of similar compounds (Riyadh, 2011).
  • Fluorobenzamides containing thiazole and thiazolidine were synthesized and showed promising antimicrobial activities, indicating the relevance of fluorinated compounds in developing new antimicrobial agents (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).
  • Fluoro and trifluoromethyl derivatives were studied for their antifungal and antibacterial activities, with some compounds found highly active against fungi and Gram-positive microorganisms, suggesting the potential for designing new antimicrobial drugs (Carmellino, M. et al., 1994).

Method Development and Compound Synthesis

  • A highly efficient and stereoselective synthesis of key intermediates for the preparation of PF-00951966, a fluoroquinolone antibiotic, was developed, emphasizing the role of fluorinated compounds in synthesizing therapeutics (Lall, M. et al., 2012).
  • Automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, clinically used radiotracers, was achieved by 18F-fluoroalkylation, demonstrating the importance of fluorinated compounds in diagnostic imaging and clinical applications (Ohkubo, T. et al., 2021).

Properties

IUPAC Name

2-fluoro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c1-8-6-7-10-12(18-20-14(10)16-8)17-13(19)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDBANPLAJUEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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